Bienvenue dans la boutique en ligne BenchChem!

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-chlorophenyl)propanamide

Lipophilicity Drug-likeness Physicochemical profiling

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-chlorophenyl)propanamide (CAS 2034325-21-6) is a synthetic small molecule (MW 343.8 g/mol) featuring a [1,2,4]triazolo[1,5-a]pyrimidine core linked to a 3-chlorophenyl group via a propylpropanamide bridge. This scaffold belongs to a class of nitrogen-rich heterocycles that have been identified as potent inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), a negative regulator of the STING innate immune pathway.

Molecular Formula C17H18ClN5O
Molecular Weight 343.82
CAS No. 2034325-21-6
Cat. No. B2880211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-chlorophenyl)propanamide
CAS2034325-21-6
Molecular FormulaC17H18ClN5O
Molecular Weight343.82
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)CCC(=O)NCCCC2=CN3C(=NC=N3)N=C2
InChIInChI=1S/C17H18ClN5O/c18-15-5-1-3-13(9-15)6-7-16(24)19-8-2-4-14-10-20-17-21-12-22-23(17)11-14/h1,3,5,9-12H,2,4,6-8H2,(H,19,24)
InChIKeyVJFSXXWYUUCMDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-chlorophenyl)propanamide (CAS 2034325-21-6): Definition and Scaffold Context


N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-chlorophenyl)propanamide (CAS 2034325-21-6) is a synthetic small molecule (MW 343.8 g/mol) featuring a [1,2,4]triazolo[1,5-a]pyrimidine core linked to a 3-chlorophenyl group via a propylpropanamide bridge [1]. This scaffold belongs to a class of nitrogen-rich heterocycles that have been identified as potent inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), a negative regulator of the STING innate immune pathway [2]. The compound is primarily available as a research-grade building block from specialty chemical suppliers, with typical purity of 95% [1].

Why N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-chlorophenyl)propanamide Cannot Be Interchanged with In-Class Analogs


Within the [1,2,4]triazolo[1,5-a]pyrimidine-6-yl propylpropanamide series, minor structural changes in the aryl substituent produce substantial shifts in key physicochemical properties that directly impact molecular recognition, solubility, and target binding [1]. The 3-chlorophenyl moiety confers a distinct combination of lipophilicity (XLogP3 = 2.5), electron-withdrawing character, and halogen-bonding potential that cannot be replicated by the 2-methoxynaphthalen-1-yl (XLogP3 = 3.1) [1][2] or 3-methylthiophen-2-yl (XLogP3 ≈ 1.5) variants. Since structure-activity relationship (SAR) studies on this scaffold have demonstrated that even single-atom substitutions on the pendant aryl group can alter ENPP1 inhibitory potency by over an order of magnitude [3], generic substitution without quantitative comparative data introduces unacceptable risk into screening campaigns and SAR programs. Procurement decisions must therefore be guided by the specific substituent profile of the target compound.

Quantitative Differentiation Evidence for N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-chlorophenyl)propanamide vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: 3-Chlorophenyl vs. 2-Methoxynaphthalen-1-yl Analog

The target compound exhibits a computed XLogP3 of 2.5, which is 0.6 log units lower than its closest cataloged analog, the 2-methoxynaphthalen-1-yl derivative (CAS 2034557-24-7, XLogP3 = 3.1) [1][2]. This difference places the target compound within the optimal lipophilicity range (LogP 1–3) recommended for oral drug-likeness per Lipinski's Rule of Five, whereas the comparator exceeds this threshold, carrying a higher risk of poor aqueous solubility and promiscuous target binding [3].

Lipophilicity Drug-likeness Physicochemical profiling

Molecular Weight and Lead-Likeness Advantage Over the 2-Methoxynaphthalen-1-yl Analog

The target compound has a molecular weight of 343.8 g/mol, which is 45.6 g/mol lower than the 2-methoxynaphthalen-1-yl analog (CAS 2034557-24-7; MW = 389.4 g/mol) [1][2]. This places the target compound well within the recommended MW range for lead-like compounds (MW ≤ 350), whereas the naphthalene-containing comparator falls into the 'drug-like' but not 'lead-like' space, reducing its suitability for fragment-based or lead-optimization programs where lower MW starting points are preferred [3].

Lead-likeness Fragment-based drug discovery Molecular weight

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count as Selectivity Determinants

The target compound possesses a TPSA of 72.2 Ų and 4 hydrogen bond acceptor (HBA) atoms [1]. In contrast, the 2-methoxynaphthalen-1-yl analog has a TPSA of 85.2 Ų and 5 HBA atoms, with the additional methoxy oxygen contributing both to increased polarity and an extra hydrogen bond acceptor site [2]. Both compounds share 1 hydrogen bond donor (the secondary amide NH) [1][2]. The target compound's lower TPSA and HBA count predict superior passive membrane permeability (100% probability of >10% oral absorption by Egan's rule, TPSA < 132 Ų) while retaining sufficient polarity for target engagement [3]. The 3-chlorophenyl substituent eliminates a potential hydrogen bond acceptor present in the methoxynaphthalene analog, which may contribute to differential selectivity profiles in target binding [4].

Polar surface area Hydrogen bonding Selectivity Permeability

Rotatable Bond Count and Conformational Flexibility: Implications for Entropic Binding Costs

The target compound contains 7 rotatable bonds, which is 1 fewer than the 2-methoxynaphthalen-1-yl analog (8 rotatable bonds) [1][2]. This difference arises from the replacement of the 2-methoxynaphthalen-1-yl group (which adds one rotatable bond via the methoxy substituent) with the conformationally simpler 3-chlorophenyl group. In the class of [1,2,4]triazolo[1,5-a]pyrimidine ENPP1 inhibitors, reducing conformational flexibility has been associated with improved binding potency, as demonstrated by SAR studies where rigidification of the linker region enhanced inhibitory activity [3]. While direct potency data for this specific compound are not publicly available, the reduced rotatable bond count suggests a lower entropic penalty upon target binding compared to the more flexible methoxynaphthalene analog [4].

Conformational flexibility Rotatable bonds Entropy Binding affinity

Scaffold Validation: [1,2,4]Triazolo[1,5-a]pyrimidine as a Privileged Chemotype for ENPP1 Inhibition

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has been experimentally validated as a productive chemotype for ENPP1 inhibition through fluorescence-based screening (TG-mAMP probe) and subsequent SAR optimization [1]. In a 2024 structure-activity relationship study, derivatives of this scaffold achieved potent and selective ENPP1 inhibition in both biochemical and cellular assays, with optimized compounds demonstrating the ability to activate the STING pathway downstream of ENPP1 blockade [1]. While the specific target compound CAS 2034325-21-6 has not been individually profiled in published ENPP1 assays, its [1,2,4]triazolo[1,5-a]pyrimidine core is identical to the validated scaffold, and the 3-chlorophenylpropanamide side chain represents a distinct, underexplored substituent vector that may offer differential selectivity compared to previously characterized analogs [1][2]. Several patents (e.g., JP2020015670A, US20240376113) specifically claim [1,2,4]triazolo[1,5-a]pyrimidine compounds as ENPP1 inhibitors, confirming industrial interest in this chemotype [3][4].

ENPP1 inhibition STING pathway Immuno-oncology Scaffold validation

Halogen Bonding Potential of the 3-Chlorophenyl Substituent as a Unique Molecular Recognition Feature

The 3-chlorophenyl substituent of the target compound introduces a chlorine atom capable of participating in halogen bonding (C–Cl···O/N interactions) with target protein residues, a feature absent in the o-tolyl (CAS not publicly available for the propanamide variant) and 3-methylthiophen-2-yl (CAS 1903211-97-1) analogs [1]. In the context of the [1,2,4]triazolo[1,5-a]pyrimidine ENPP1 inhibitor series, halogen bonding has been exploited to enhance binding affinity and selectivity through interactions with backbone carbonyl oxygens and side-chain residues in the enzyme active site [2]. The meta-chloro substitution pattern provides a directional electrostatic potential that can be rationally exploited in structure-based drug design, whereas the o-methyl, 3-methylthiophene, and 2-methoxynaphthalene substituents of comparator compounds lack this specific non-covalent interaction modality [1][3]. Quantitative binding data for this specific halogen bond interaction are not yet available for the target compound.

Halogen bonding Molecular recognition Aryl chloride Structure-based design

Optimal Application Scenarios for N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-chlorophenyl)propanamide Based on Quantitative Differentiation Evidence


ENPP1 Inhibitor Lead Generation and SAR Expansion

The target compound is optimally deployed as a starting point for ENPP1 inhibitor lead generation programs. Its [1,2,4]triazolo[1,5-a]pyrimidine core is validated by published SAR studies demonstrating potent ENPP1 inhibition in biochemical and cellular assays [1]. The 3-chlorophenylpropanamide substituent represents an underexplored region of chemical space within this scaffold class, offering the potential for novel intellectual property and selectivity profiles distinct from previously characterized analogs [1]. The compound's favorable lead-like properties—MW 343.8 g/mol, XLogP3 2.5, and only 7 rotatable bonds—provide synthetic headroom for iterative optimization without violating physicochemical guidelines [2].

Structure-Guided Design Exploiting Halogen Bonding Interactions

The 3-chlorophenyl substituent uniquely enables halogen bonding with target protein residues, a molecular recognition feature absent in non-halogenated close analogs such as the o-tolyl and 3-methylthiophen-2-yl variants [1]. This property can be exploited in structure-guided design campaigns where crystallographic or docking data identify backbone carbonyl or side-chain acceptor sites within the ENPP1 active site or other nucleotide-binding protein targets [2]. The meta-chloro orientation provides directional electrostatic potential that can be rationally engineered to enhance binding affinity and selectivity [2][3].

Physicochemical Comparator in Analog Series Profiling

The target compound's distinct physicochemical profile—XLogP3 2.5, TPSA 72.2 Ų, MW 343.8 g/mol, and 4 HBA atoms—positions it as a valuable comparator in analog series profiling [1]. Contract research organizations (CROs) and screening laboratories can use this compound alongside the more lipophilic 2-methoxynaphthalen-1-yl analog (XLogP3 3.1, TPSA 85.2 Ų, MW 389.4 g/mol) to generate matched-pair data that isolates the impact of lipophilicity and polar surface area on cellular permeability, metabolic stability, and target selectivity [1][2]. Such matched-pair analysis is critical for establishing robust SAR and guiding multiparameter optimization decisions.

Fragment-Based and Affinity Maturation Programs

With a molecular weight of 343.8 g/mol—within the accepted lead-like space (MW ≤ 350)—the target compound is well-suited as a starting point for fragment-based drug discovery (FBDD) or affinity maturation programs [1]. Its lower MW compared to the 2-methoxynaphthalen-1-yl analog (ΔMW = -45.6 g/mol) provides greater capacity for adding functional groups during hit-to-lead optimization without crossing into non-drug-like property space [2]. The 7 rotatable bonds represent moderate conformational flexibility that balances binding adaptability with acceptable entropic cost [1][3].

Quote Request

Request a Quote for N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-chlorophenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.